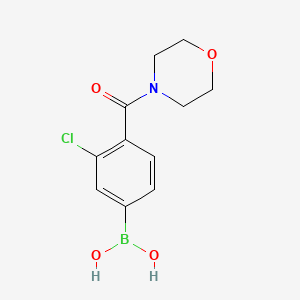

(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BClNO4/c13-10-7-8(12(16)17)1-2-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRBSCDTOODIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657219 | |

| Record name | [3-Chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-49-0 | |

| Record name | B-[3-Chloro-4-(4-morpholinylcarbonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid is a specialized organic compound that has emerged as a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its unique trifunctional structure—featuring a boronic acid group, a chloro substituent, and a morpholine amide moiety—offers medicinal chemists a versatile scaffold for creating novel therapeutic agents. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, the chloro atom provides a site for further chemical modification or can influence the electronic properties of the molecule, and the morpholine-4-carbonyl group can enhance solubility and introduce favorable interactions with biological targets.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and detailed protocols for its use in a research setting.

The Chemical Abstract Service (CAS) has assigned the number 850589-49-0 to this compound.[2][3]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 850589-49-0 | PubChem[3] |

| Molecular Formula | C₁₁H₁₃BClNO₄ | PubChem[3] |

| Molecular Weight | 269.49 g/mol | PubChem[3] |

| IUPAC Name | [3-chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid | PubChem[3] |

| Appearance | Typically a solid | - |

| Purity | Commercially available in various purities, often ≥95% | - |

Synthesis and Manufacturing: A Plausible Retrosynthetic Approach

While specific, proprietary manufacturing processes for this compound may vary, a plausible and common synthetic route can be devised based on established organic chemistry principles. A likely starting material is 2-chloro-4-bromobenzoic acid.

A Step-by-Step Synthetic Workflow:

-

Amide Formation: The synthesis would likely begin with the coupling of 2-chloro-4-bromobenzoic acid and morpholine to form the corresponding amide. This reaction is typically facilitated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting the carboxylic acid to an acyl chloride followed by reaction with morpholine.

-

Borylation: The subsequent and key step is the introduction of the boronic acid moiety. This is commonly achieved through a palladium-catalyzed Miyaura borylation reaction on the aryl bromide. The reaction utilizes a boron source, such as bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an appropriate solvent like dioxane or DMSO.

-

Hydrolysis: The resulting boronic ester (pinacol ester) is then typically hydrolyzed under acidic or basic conditions to yield the final this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in many marketed drugs.[6]

The boronic acid's reactivity, stability, and tolerance of a wide range of functional groups make it an ideal reagent for late-stage functionalization in complex synthetic pathways. The morpholine amide group often imparts improved pharmacokinetic properties, such as aqueous solubility and metabolic stability, to the final drug candidate.[1]

The Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling

This protocol describes a general, yet robust, procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br). The inclusion of specific analytical checkpoints ensures the integrity and validity of the experimental outcome.

Materials and Reagents:

-

This compound (1.2 equivalents)

-

Aryl Bromide (Ar-Br) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

-

Preparation and Inerting: To a flame-dried reaction vessel, add the aryl bromide, this compound, and the base. The vessel is then sealed with a septum and subjected to three cycles of vacuum backfilling with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Degassed solvent is added via syringe, followed by the addition of the palladium catalyst under a positive pressure of the inert gas. The choice of catalyst and base can be critical and may require optimization depending on the specific aryl bromide used.[7]

-

Reaction: The reaction mixture is heated, typically to 80-100 °C, and stirred vigorously.

-

In-Process Control (IPC) - Self-Validation: After a predetermined time (e.g., 2-4 hours), a small aliquot of the reaction mixture is withdrawn. This sample is analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials and the formation of the product. The reaction is deemed complete when the limiting reagent (typically the aryl bromide) is no longer detectable. This IPC step is crucial for preventing the formation of byproducts due to prolonged heating and ensures the reaction is proceeding as expected.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine to remove the inorganic base and salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.

-

Final Quality Control (QC) - Self-Validation: The purity of the final isolated product is assessed by High-Performance Liquid Chromatography (HPLC). Its identity is confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure it matches the expected structure and is free of significant impurities.

Quality Control Workflow

A rigorous quality control process is essential to validate the identity and purity of both the starting material and the final product, ensuring the reliability of downstream applications.

Caption: A self-validating Quality Control (QC) workflow for synthesis.

Conclusion: An Enabling Tool for Drug Discovery

This compound, with its CAS number 850589-49-0, represents more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure allows for the predictable and efficient construction of complex molecular architectures through robust and reliable methods like the Suzuki-Miyaura coupling. By adhering to rigorous, self-validating protocols, researchers can confidently incorporate this building block into their synthetic strategies, accelerating the discovery and development of the next generation of therapeutic agents. Boronic acids and their derivatives continue to be a cornerstone in the synthesis of biologically active compounds, with several FDA-approved drugs containing this functional group.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [cymitquimica.com]

- 3. This compound | C11H13BClNO4 | CID 44119419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Introduction: The Strategic Importance of Arylboronic Acids in Modern Drug Discovery

Arylboronic acids and their derivatives are indispensable building blocks in contemporary medicinal chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient and modular assembly of complex molecular architectures, a cornerstone of modern drug discovery and development. The target molecule of this guide, (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid, is a valuable intermediate, incorporating a synthetically versatile boronic acid moiety, a chemically stable morpholine amide, and a strategically positioned chlorine atom that can be further functionalized or used to modulate the electronic properties of the molecule. This guide provides a comprehensive overview of a robust and reproducible synthetic strategy for this compound, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a two-step approach. The key disconnection is the carbon-boron bond, which can be reliably formed via a palladium-catalyzed Miyaura borylation of a suitable aryl halide precursor. This precursor, in turn, can be synthesized through a straightforward amidation reaction.

Caption: Retrosynthetic analysis of the target compound.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the high-yielding and well-documented nature of the proposed chemical transformations.

Part 1: Synthesis of the Key Intermediate: (4-Bromo-2-chlorophenyl)(morpholino)methanone

The first stage of the synthesis involves the formation of the amide bond between 2-chloro-4-bromobenzoyl chloride and morpholine. This is a classic nucleophilic acyl substitution reaction.

Experimental Protocol: Amidation

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-4-bromobenzoyl chloride | C₇H₃BrCl₂O | 273.91 | 10.0 g | 0.0365 |

| Morpholine | C₄H₉NO | 87.12 | 3.50 g (3.5 mL) | 0.0402 |

| Triethylamine | C₆H₁₅N | 101.19 | 4.06 g (5.6 mL) | 0.0402 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | 50 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - |

| Brine | NaCl | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-chloro-4-bromobenzoyl chloride (10.0 g, 36.5 mmol).

-

Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of morpholine (3.50 g, 40.2 mmol) and triethylamine (4.06 g, 40.2 mmol) in 20 mL of anhydrous DCM.

-

Slowly add the morpholine/triethylamine solution to the stirred solution of 2-chloro-4-bromobenzoyl chloride at 0 °C over a period of 30 minutes using a dropping funnel. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction.[1][2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude (4-bromo-2-chlorophenyl)(morpholino)methanone can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The pure product is typically a white to off-white solid.[3]

Part 2: Palladium-Catalyzed Miyaura Borylation

The final step in the synthesis is the conversion of the aryl bromide intermediate to the target boronic acid. The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent.[4][5][6][7]

Caption: Workflow for the Miyaura Borylation step.

Experimental Protocol: Miyaura Borylation

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| (4-Bromo-2-chlorophenyl)(morpholino)methanone | C₁₁H₁₁BrClNO₂ | 304.57 | 5.00 g | 0.0164 |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 4.58 g | 0.0180 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 0.40 g | 0.00055 |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 4.83 g | 0.0492 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 100 mL | - |

Procedure:

-

To a dry Schlenk flask, add (4-bromo-2-chlorophenyl)(morpholino)methanone (5.00 g, 16.4 mmol), bis(pinacolato)diboron (4.58 g, 18.0 mmol), Pd(dppf)Cl₂ (0.40 g, 0.55 mmol), and potassium acetate (4.83 g, 49.2 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

-

Add 100 mL of anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the Celite pad with additional ethyl acetate (50 mL).

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude pinacol ester of the target boronic acid.

-

Hydrolysis to the Boronic Acid: The crude pinacol ester can be hydrolyzed to the free boronic acid by stirring with a biphasic mixture of an organic solvent (e.g., diethyl ether or ethyl acetate) and an aqueous acid (e.g., 1 M HCl) for several hours at room temperature.

-

After hydrolysis, separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Boronic acids can be challenging to purify by standard silica gel chromatography. Recrystallization from a suitable solvent system (e.g., acetonitrile/water or ethanol/water) is often the preferred method. Alternatively, purification can be achieved by forming a salt with a base, followed by extraction and acidification to regenerate the pure boronic acid.[8]

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

-

2-Chloro-4-bromobenzoyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium catalysts are toxic and should be handled with care.

-

Diboron reagents are moisture-sensitive.

-

Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving an initial amidation followed by a palladium-catalyzed Miyaura borylation. This guide provides a detailed, field-proven protocol that can be adapted and optimized by researchers in drug discovery and development. The strategic application of this and other substituted arylboronic acids will undoubtedly continue to fuel the discovery of novel therapeutics.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. jocpr.com [jocpr.com]

- 3. chemscene.com [chemscene.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, applications, and handling of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid. As a versatile building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research, a thorough understanding of this reagent is essential for its effective utilization.

Introduction: A Key Building Block in Medicinal Chemistry

This compound belongs to the extensive family of arylboronic acids, which have become indispensable tools in organic chemistry. The presence of the boronic acid functional group facilitates palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide range of substrates. The specific substitution pattern of this molecule—a chloro group ortho to the boronic acid and a morpholine-4-carbonyl group meta to it—offers unique electronic and steric properties that can be exploited in the synthesis of novel compounds with potential biological activity. The morpholine moiety, in particular, is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from data on structurally similar compounds and general knowledge of arylboronic acids.

| Property | Value | Source/Comment |

| CAS Number | 850589-49-0 | [1][2] |

| Molecular Formula | C₁₁H₁₃BClNO₄ | [1] |

| Molecular Weight | 269.49 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds. |

| Melting Point | Not available. Expected to be a high-melting solid, similar to other arylboronic acids like 3-Chloro-4-fluorophenylboronic acid (242-247 °C).[3] | No specific data found. |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in non-polar solvents and water. | Phenylboronic acids generally show good solubility in polar organic solvents.[4] |

| Purity | Typically available at ≥95% purity. | [2][5] |

Structural Information and Stability

The chemical structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

A critical aspect of boronic acid chemistry is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible equilibrium that can impact reactivity and characterization.

Figure 2: Equilibrium between the boronic acid monomer and its boroxine trimer.

To ensure the highest reactivity, particularly in sensitive coupling reactions, it is often advisable to use the boronic acid in its monomeric form. This can sometimes be achieved by recrystallization from water or by using the corresponding boronate ester.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Aromatic protons would appear as multiplets in the range of 7.0-8.0 ppm.

-

The two sets of methylene protons of the morpholine ring would likely appear as distinct multiplets between 3.0 and 4.0 ppm.

-

The boronic acid protons are often broad and may exchange with residual water in the solvent, making them difficult to observe.

¹³C NMR:

-

Aromatic carbons would be observed in the 120-140 ppm region.

-

The carbonyl carbon of the amide would appear downfield, typically in the 165-175 ppm range.

-

The morpholine carbons would be expected in the 40-70 ppm range.

IR Spectroscopy:

-

A broad O-H stretch from the boronic acid group around 3200-3500 cm⁻¹.

-

Aromatic C-H stretching just above 3000 cm⁻¹.

-

A strong C=O stretch from the amide carbonyl around 1630-1660 cm⁻¹.

-

C-N and C-O stretching from the morpholine group in the fingerprint region.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Reaction conditions should be optimized for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., a mixture of dioxane and water).

-

Add the palladium catalyst (0.01-0.05 equiv) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following precautions are recommended based on the known hazards of similar boronic acids.

Hazard Statements (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic acids are sensitive to moisture and should be protected from humidity.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it a key reagent for researchers in medicinal chemistry and materials science. A thorough understanding of its properties, handling requirements, and reaction protocols is crucial for its successful application in the laboratory.

References

- 1. This compound | C11H13BClNO4 | CID 44119419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. 3-クロロ-4-フルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 5. (4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid [cymitquimica.com]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid is a key building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions. Its precise structural elucidation is paramount for ensuring the integrity of downstream applications. This guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and established principles of NMR spectroscopy to present a robust predictive analysis and a field-proven experimental protocol. We delve into the causality behind experimental choices, focusing on sample preparation, solvent effects, and the prevention of common artifacts like boroxine formation, thereby establishing a self-validating system for obtaining high-fidelity NMR data.

Introduction: The Structural Significance of a Versatile Building Block

This compound, with the chemical formula C₁₁H₁₃BClNO₄ and a molecular weight of approximately 269.49 g/mol , is a trifunctional molecule.[1] Its utility is defined by the interplay of its three key structural features: the phenylboronic acid moiety, the ortho-chloro substituent, and the para-morpholine-4-carbonyl group. The boronic acid group is the reactive handle for palladium-catalyzed cross-coupling reactions. The chloro and morpholinocarbonyl substituents act as electronic and steric modulators, influencing the reactivity of the boronic acid and defining the physical properties and biological interactions of the resulting coupled products.

Given its role as a foundational reagent, unambiguous characterization is non-negotiable. NMR spectroscopy is the most powerful tool for this purpose, providing precise information on the molecular backbone and the electronic environment of each nucleus. This guide will provide the foundational knowledge required to acquire, process, and interpret the ¹H and ¹³C NMR spectra of this molecule with confidence.

Predicted NMR Data and Structural Assignment

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects on benzene rings and data from structurally related compounds. The numbering scheme used for assignment is detailed in the molecular structure diagram below.

Molecular Structure and Numbering

Caption: Molecular structure and numbering scheme for NMR assignment.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H2 | 7.9 - 8.1 | d | ~2.0 | Ortho-coupled to H6, deshielded by adjacent boronic acid. |

| H6 | 7.8 - 8.0 | dd | J(H6-H5) = ~8.0, J(H6-H2) = ~2.0 | Ortho-coupled to H5, meta-coupled to H2. |

| H5 | 7.5 - 7.7 | d | ~8.0 | Ortho-coupled to H6, deshielded by adjacent carbonyl. |

| B(OH)₂ | 8.0 - 8.5 | s (broad) | - | Highly variable, solvent and concentration-dependent. Exchanges with D₂O. |

| H8', H11' (Morpholine) | 3.5 - 3.8 | m (broad) | - | Protons on carbons adjacent to Nitrogen. |

| H9', H10' (Morpholine) | 3.4 - 3.7 | m (broad) | - | Protons on carbons adjacent to Oxygen. |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C7 (C=O) | 165 - 168 | Typical range for an amide carbonyl carbon. |

| C4 | 138 - 142 | Aromatic carbon attached to the carbonyl group. |

| C3 | 133 - 136 | Aromatic carbon attached to the chloro group. |

| C1 | 130 - 134 | Ipso-carbon attached to boron; often broad or of low intensity. |

| C6 | 131 - 134 | Aromatic CH. |

| C2 | 129 - 132 | Aromatic CH. |

| C5 | 126 - 129 | Aromatic CH. |

| C8', C11' (Morpholine) | 42 - 48 | Carbons adjacent to Nitrogen; may be broad due to rotational isomers. |

| C9', C10' (Morpholine) | 66 - 68 | Carbons adjacent to Oxygen. |

Experimental Protocol: A Self-Validating Workflow

The primary challenge in acquiring clean NMR spectra of arylboronic acids is their propensity to form cyclic trimeric anhydrides, known as boroxines.[2][3][4][5] This is an equilibrium process driven by the removal of water. The presence of both the boronic acid and the boroxine in the sample leads to spectral complexity, including broadened peaks and the appearance of multiple sets of signals. The following protocol is designed to mitigate this issue and ensure the acquisition of data corresponding to the pure boronic acid monomer.

Workflow Diagram

Caption: Recommended workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry vial.

-

Solvent Selection & Addition:

-

Primary Choice: Use anhydrous Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is a hydrogen bond acceptor and effectively solvates the B(OH)₂ group, disrupting the intermolecular hydrogen bonding required for boroxine formation. Its high boiling point also ensures sample stability.

-

Alternative: If the compound's solubility is an issue, a mixture like DMSO-d₆/CDCl₃ can be tested. However, less polar solvents may increase the risk of boroxine formation. The use of D₂O is also possible but will result in the exchange and disappearance of the B(OH)₂ proton signal.

-

Add approximately 0.6 mL of the chosen anhydrous deuterated solvent to the vial.

-

-

Dissolution: Vortex the sample vigorously. If needed, sonicate for 1-2 minutes to ensure complete dissolution. A clear, homogenous solution is required.

-

Transfer: Using a clean glass pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the tube is dry to prevent introducing water, which can affect the boronic acid/boroxine equilibrium.

-

Spectrometer Setup:

-

Insert the sample into a spectrometer with a field strength of at least 400 MHz.

-

Perform standard locking and shimming procedures to optimize magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key Parameters: Use a 30° pulse angle to avoid saturation, a relaxation delay (d1) of at least 2 seconds, and acquire 16 to 32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Key Parameters: Use a standard pulse program (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds. Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) will be necessary.

-

Causality and Field Insights: Explaining the "Why"

-

Why DMSO-d₆? As a polar, aprotic solvent, DMSO-d₆ is uniquely suited for boronic acids. It actively breaks up the self-association of boronic acid molecules that leads to boroxine formation.[5] The residual water peak in non-anhydrous DMSO-d₆ (around 3.33 ppm) can serve as an indicator, but using an anhydrous grade from a sealed ampoule is the best practice to push the equilibrium firmly towards the desired monomeric boronic acid.

-

The B(OH)₂ Signal: The protons of the boronic acid group are acidic and undergo chemical exchange. Their signal is often broad and its chemical shift is highly sensitive to concentration, temperature, and residual water content. A simple D₂O shake experiment (adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum) will confirm its identity, as the B(OH)₂ protons will exchange with deuterium and their signal will disappear.

-

The Ipso-Carbon Signal (C1): The carbon atom directly attached to the boron (C1) is a quaternary carbon with a long relaxation time. Furthermore, its signal can be broadened due to quadrupolar relaxation from the adjacent boron nucleus (¹¹B has a spin I = 3/2). Consequently, this peak may be of low intensity or even unobservable in a standard ¹³C NMR experiment.[6] Longer relaxation delays or specific pulse sequences may be required to observe it reliably.

-

Rotational Isomers (Rotamers): The morpholine-carbonyl group is an amide. Rotation around the C(O)-N bond (C7-N4') is restricted at room temperature on the NMR timescale. This can lead to broadening of the signals for the morpholine protons and carbons, particularly those closest to the nitrogen (H8'/C8' and H11'/C11'). In some cases, two distinct sets of signals for the morpholine ring may be observed.

Conclusion

The structural integrity of this compound is the cornerstone of its utility in synthesis. This guide provides a predictive framework and a robust, validated protocol for its characterization by NMR spectroscopy. By understanding the underlying principles of substituent effects and the specific chemical behavior of boronic acids, particularly the potential for boroxine formation, researchers can confidently acquire and interpret high-quality NMR data. The emphasis on using anhydrous DMSO-d₆ and the detailed step-by-step workflow constitute a reliable method for ensuring that the resulting spectra accurately represent the intended monomeric species, providing a solid foundation for all subsequent research and development activities.

References

- 1. This compound | C11H13BClNO4 | CID 44119419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]

- 3. shsu-ir.tdl.org [shsu-ir.tdl.org]

- 4. researchgate.net [researchgate.net]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mass Spectrometry of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Abstract

This guide provides a comprehensive technical overview for the mass spectrometric analysis of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid, a key building block in medicinal chemistry and drug development. Recognizing the unique challenges presented by boronic acids, such as their propensity for dehydration and formation of complex adducts, this document outlines robust, field-proven methodologies for accurate characterization. We will delve into the rationale behind experimental design, from sample preparation to the selection of ionization techniques and collision-induced dissociation parameters. This paper will serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to achieve high-quality, reproducible mass spectrometry data for this and similar arylboronic acid compounds.

Introduction: The Analytical Imperative

This compound is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its boronic acid moiety is a versatile functional group for Suzuki-Miyaura cross-coupling reactions, while the morpholine amide substructure can impart desirable physicochemical properties such as solubility and metabolic stability. Accurate molecular weight confirmation and structural elucidation are critical quality control steps in its synthesis and downstream applications.

Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and specificity.[1] However, arylboronic acids exhibit unique behaviors under common MS ionization conditions that can complicate spectral interpretation.[2] A primary challenge is the facile loss of water (dehydration) from the boronic acid group, which can sometimes be mistaken for the molecular ion. Furthermore, boronic acids can form various adducts, dimers, or cyclic trimers (boroxines), particularly at higher concentrations.[3] This guide provides a validated workflow to navigate these challenges, ensuring unambiguous identification and structural characterization.

Physicochemical Properties & MS Considerations

Before analysis, it is crucial to understand the properties of the analyte that will influence the mass spectrometric method.

-

Molecular Formula: C₁₁H₁₃BClNO₄[4]

-

Monoisotopic Mass: 269.0626 Da[4]

-

Key Structural Features:

-

An electron-rich aryl ring substituted with a chlorine atom.

-

A boronic acid group [-B(OH)₂], which is prone to dehydration.

-

A tertiary amide linked to a morpholine ring, which can be a site of protonation.

-

Causality of Experimental Choices:

-

Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this class of polar, non-volatile compounds.[1] It is a "soft" ionization technique that minimizes in-source fragmentation and preserves the molecular ion.

-

Ionization Mode: The molecule contains a morpholine nitrogen, which is a basic site readily protonated. Therefore, Positive Ion Mode ESI (+ESI) is the logical choice for achieving high sensitivity, targeting the formation of the protonated molecular ion, [M+H]⁺. While negative mode can detect the [M-H]⁻ ion, positive mode is generally more robust for molecules with basic nitrogen atoms.[2]

-

Dehydration: The most common in-source reaction for boronic acids is the neutral loss of water (18.01 Da) from the B(OH)₂ group.[3] This results in a prominent ion at [M-H₂O+H]⁺. It is critical to anticipate this peak and not misidentify it as the primary molecular ion. Adjusting source parameters, such as capillary temperature and gas flow, can sometimes minimize this effect, but it is often unavoidable.

-

Isotopic Pattern: The presence of a chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) and a boron atom (¹⁰B:¹¹B ≈ 1:4) will result in a characteristic isotopic pattern for the molecular ion and its fragments.[3] This pattern is a powerful tool for confirming the presence and number of these atoms in any given ion.

Experimental Design and Methodology

This section details a robust protocol for the analysis of this compound using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.

Sample and Solvent Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic, typically 50:50 acetonitrile:water with 0.1% formic acid.

-

Expert Insight: The addition of formic acid is crucial. It acidifies the mobile phase, ensuring the morpholine nitrogen is protonated, which significantly enhances the ESI+ signal.[5]

-

Instrumentation and Parameters

The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.

-

Instrument: LC-MS system with an ESI source (e.g., Agilent 6530 Q-TOF, Waters Xevo G2, Sciex TripleTOF).

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: +3.5 to +4.0 kV.

-

Nebulizer Gas (N₂): 30-40 psi.

-

Drying Gas (N₂) Flow: 8-10 L/min.

-

Drying Gas Temperature: 300-325 °C.

-

Mass Range (MS1 Scan): m/z 50 - 500.

-

Collision Energy (for MS/MS): A ramp of 10-40 eV is recommended to generate a rich fragmentation spectrum. Precursor ion selection should target the protonated molecular ion ([M+H]⁺) at m/z 270.07.

Data Analysis and Interpretation

Expected Mass Spectra (MS1)

A successful analysis will yield a full scan spectrum with several key ions. The monoisotopic mass of the neutral molecule is 269.0626 Da. The expected ions in positive ESI mode are summarized below.

| Ion Species | Description | Calculated m/z (¹¹B, ³⁵Cl) |

| [M+H]⁺ | Protonated Molecular Ion | 270.0704 |

| [M-H₂O+H]⁺ | Dehydrated Ion | 252.0599 |

| [M+Na]⁺ | Sodium Adduct | 292.0524 |

| [M+K]⁺ | Potassium Adduct | 308.0263 |

Caption: Predicted m/z values for common ions of the target analyte.

The base peak will likely be either the protonated molecular ion ([M+H]⁺) or the dehydrated ion ([M-H₂O+H]⁺). The presence of both is a strong indicator of a boronic acid compound.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is used to confirm the structure by breaking the molecule apart and analyzing the fragments. The most probable fragmentation pathways involve cleavages at the amide bond and losses from the morpholine ring.

Logical Fragmentation Pathway

The fragmentation of the protonated molecular ion (m/z 270.07) is initiated by the charge on the morpholine nitrogen. The collision energy induces cleavage at several key bonds.

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

-

Pathway to Fragment A (m/z 184.98): This key fragment results from the cleavage of the amide bond, leading to the loss of the morpholine group as a neutral radical, retaining the charge on the acylium ion.

-

Pathway to Fragment B (m/z 156.99): Subsequent loss of carbon monoxide (CO) from Fragment A yields the chlorophenylboronic acid cation.

-

Pathway to Fragment C (m/z 86.06): Alternatively, amide bond cleavage can result in the charge being retained by the morpholine fragment.

-

Pathway to Fragment D (m/z 128.98): Loss of the boronic acid group from Fragment A is also a possible pathway, though often less favorable.

Validated Step-by-Step Protocol

This protocol provides a self-validating workflow from sample preparation to data interpretation.

Experimental Workflow

Caption: A validated workflow for the MS analysis of the target compound.

-

Sample Preparation: Prepare the sample as described in section 3.1.

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set up the ESI source parameters as detailed in section 3.2.

-

MS1 Acquisition: Infuse the sample and acquire full scan mass spectra. Verify the presence of the [M+H]⁺ ion (m/z 270.07) and the dehydrated ion (m/z 252.06). Check for the characteristic isotopic patterns.

-

MS/MS Acquisition: Set the instrument to perform product ion scans (MS/MS) on the precursor ion m/z 270.07.

-

Data Interpretation: Analyze the resulting MS/MS spectrum. Confirm the presence of the expected fragment ions (e.g., m/z 184.98 and 86.06) as predicted in the fragmentation pathway. The presence of these fragments provides high confidence in the structural assignment.

Conclusion

The mass spectrometric analysis of this compound is straightforward when its specific chemical properties are taken into account. By using ESI in positive ion mode, anticipating the characteristic dehydration, and employing MS/MS for structural confirmation, researchers can obtain clear and definitive data. This guide provides the foundational knowledge and a practical, validated protocol to ensure high-quality results, facilitating confident decision-making in research and development settings.

References

- 1. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C11H13BClNO4 | CID 44119419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Influence of boric acid on electrospray ionization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

An In-Depth Technical Guide to the Aqueous and Organic

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical property of solubility for (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond simple data points to explore the underlying chemical principles, robust experimental methodologies for determination, and the strategic implications for drug discovery and development. We will dissect the key factors governing the solubility of this molecule and provide actionable protocols for its accurate characterization.

Molecular Characterization and Predicted Physicochemical Properties

This compound is a substituted phenylboronic acid. Its structure, featuring a chloro group, a morpholine-4-carbonyl amide, and the critical boronic acid moiety, dictates its solubility profile. The boronic acid group is a Lewis acid capable of reversible covalent interactions and is known to exist in equilibrium with its boronate anion in aqueous solutions.

Before embarking on experimental determination, it is instructive to analyze the predicted physicochemical properties of the compound. These values, while computational, provide a foundational understanding of the molecule's likely behavior and guide the design of subsequent experiments.

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | 283.5 g/mol | Moderate molecular weight, not inherently prohibitive to dissolution. |

| pKa | ~8.5 - 9.0 | The boronic acid moiety is weakly acidic. Solubility is expected to be highly pH-dependent, increasing significantly above this pKa as the anionic boronate is formed. |

| cLogP | 1.5 to 2.5 | The positive cLogP value suggests a preference for lipid environments over aqueous ones, indicating that the neutral form of the compound will likely have low intrinsic aqueous solubility. |

| Hydrogen Bond Donors | 2 (from the B(OH)2 group) | Capable of donating hydrogen bonds, which can aid in solvation by protic solvents. |

| Hydrogen Bond Acceptors | 4 (Oxygen atoms in morpholine and carbonyl, plus hydroxyls) | Multiple sites for hydrogen bonding with protic solvents like water. |

These predictions collectively suggest that this compound is likely a poorly soluble compound in neutral aqueous media, with its solubility profile being highly sensitive to pH.

The Critical Role of pH in Aqueous Solubility

The solubility of this compound in aqueous media is fundamentally governed by the pH of the solution due to the ionization of the boronic acid group.

The Boronic Acid-Boronate Equilibrium

The boronic acid functional group (R-B(OH)₂) is a Lewis acid that can accept a hydroxide ion from water to form a tetrahedral boronate anion (R-B(OH)₃⁻). This equilibrium is pH-dependent.

-

At low pH (pH << pKa): The compound exists predominantly in its neutral, protonated form (R-B(OH)₂). This form is less polar and is expected to have lower aqueous solubility, referred to as the intrinsic solubility (S₀).

-

At high pH (pH >> pKa): The equilibrium shifts towards the formation of the anionic boronate species. This charged species is significantly more polar and thus exhibits much higher aqueous solubility.

This relationship is critical in drug development. For instance, for oral administration, the compound will encounter the low pH of the stomach and the near-neutral pH of the small intestine, and its solubility in these different environments will directly impact its absorption.

Diagram: pH-Dependent Equilibrium

The following diagram illustrates the equilibrium between the neutral boronic acid and the anionic boronate form.

Caption: pH-dependent equilibrium of boronic acid.

Experimental Determination of Solubility

Accurate determination of solubility requires robust and well-controlled experimental protocols. The choice of method depends on the required throughput and the specific properties of the compound.

Gold Standard: The Shake-Flask Method (Thermodynamic Solubility)

The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Protocol:

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9, 10). A common choice is a universal buffer system or specific buffers like phosphate for physiological pH.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected buffer or organic solvent. The excess solid is crucial to ensure equilibrium is reached with the saturated solution.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. For crystalline compounds, this can take 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the solid material.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant. It is critical not to disturb the solid phase. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for shake-flask solubility measurement.

Solubility in Organic Solvents

For applications in synthetic chemistry or for the preparation of formulations, understanding the solubility in organic solvents is essential. Common solvents for boronic acids include:

-

Protic Solvents: Methanol, Ethanol. These can engage in hydrogen bonding and often provide good solubility.

-

Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF). These are common for dissolving reagents for chemical reactions. DMSO is a strong solvent and is often used for creating high-concentration stock solutions in drug discovery.

The shake-flask method described above can be directly applied to determine solubility in these organic solvents.

Factors Influencing Solubility and Potential for Dehydration

A critical and often overlooked aspect of boronic acid chemistry is their propensity to undergo dehydration to form boroxines (cyclic anhydrides).

-

Boroxine Formation: Three molecules of a boronic acid can condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water. This process is reversible.

-

Impact on Solubility: The formation of the less polar boroxine can affect measured solubility, especially in non-aqueous solvents where the equilibrium may favor the anhydride form. It is a potential source of variability in experimental results. When preparing solid-state formulations, the presence of boroxines can impact the dissolution rate.

Careful characterization of the solid form used for solubility studies (e.g., by PXRD or DSC) is therefore highly recommended to ensure consistency.

Implications for Drug Development

The solubility of this compound is not just an academic parameter; it has profound implications for its development as a potential therapeutic agent or as an intermediate in drug synthesis.

-

Oral Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. The low intrinsic solubility predicted for this compound suggests that formulation strategies may be required to achieve adequate bioavailability.

-

Formulation Development: The pH-dependent solubility profile can be exploited. For example, enteric coatings can be used to protect the compound from the acidic environment of the stomach and allow it to dissolve in the more alkaline environment of the intestine. Solubilizing excipients such as cyclodextrins or surfactants may also be employed.

-

Process Chemistry: In synthetic chemistry, solubility in reaction solvents dictates the reaction concentration, which in turn affects reaction kinetics and throughput.

Conclusion

The solubility of this compound is a multifaceted property that is critically dependent on pH. Its characterization requires carefully controlled experiments, with the shake-flask method being the definitive approach for determining thermodynamic solubility. An understanding of its pH-dependent equilibrium, potential for boroxine formation, and solubility in various organic solvents is paramount for its successful application in both medicinal and process chemistry. The insights gained from these studies are foundational for any rational drug development program involving this compound.

Stability and storage of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

An In-depth Technical Guide on the Stability and Storage of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Boronic Acids in Modern Synthesis

Boronic acids and their derivatives are indispensable tools in modern organic chemistry, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing carbon-carbon and carbon-heteroatom bonds has made them foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The compound this compound is a sophisticated example, incorporating a reactive boronic acid moiety, an electron-withdrawing chloro group, and a robust morpholine amide on a central phenyl ring. This combination of features makes it a valuable intermediate for creating complex molecular architectures.

However, the very reactivity that makes boronic acids so useful also renders them susceptible to degradation. Ensuring the stability and purity of boronic acid reagents is paramount for reaction efficiency, reproducibility, and the ultimate success of a synthetic campaign. A degraded boronic acid can lead to diminished yields, the formation of complex impurities, and significant challenges in purification. This guide provides a comprehensive overview of the stability, recommended storage, and handling protocols for this compound, grounded in the fundamental principles of boronic acid chemistry.

Section 1: Understanding the Chemical Vulnerabilities of this compound

The stability of this compound is primarily dictated by the inherent reactivity of the boronic acid functional group (-B(OH)₂). Several degradation pathways can compromise the integrity of the material over time.

Dehydration and Boroxine Formation

The most common and often reversible degradation pathway for boronic acids is intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. This process involves the loss of three water molecules from three molecules of the boronic acid.

Figure 1: Reversible dehydration of a boronic acid to form a boroxine.

While boroxine formation alters the molecular weight and can affect reaction kinetics, it is often reversible upon exposure to water. Many Suzuki-Miyaura coupling reactions, for instance, are performed in the presence of water, which can hydrolyze the boroxine back to the active monomeric boronic acid in situ. However, for applications requiring precise stoichiometry or anhydrous conditions, the presence of boroxines can be problematic.

Oxidative Decomposition

Arylboronic acids can be susceptible to oxidation, leading to the formation of the corresponding phenol. This is an irreversible degradation pathway that consumes the active reagent. The presence of oxygen, particularly in solution and potentially accelerated by light or trace metal impurities, can facilitate this process.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This irreversible process is a significant concern and can be catalyzed by acidic or basic conditions, as well as by the presence of certain metals. For this compound, this would result in the formation of 2-chloro-4-(morpholine-4-carbonyl)benzene, an inactive impurity.

Section 2: Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, stringent storage and handling procedures are essential. The primary goal is to protect the compound from moisture, oxygen, and excessive heat.

Optimal Storage Conditions

A summary of recommended storage conditions is provided in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigeration) | Slows the rate of all chemical degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative decomposition and boroxine formation. |

| Light | Amber Vial / Dark Location | Protects against potential photolytic degradation pathways. |

| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis and minimizes water-mediated degradation. Essential for preventing boroxine formation if the anhydrous form is required. |

Safe Handling Practices

-

Inert Atmosphere Handling: Whenever possible, handle the solid material inside a glovebox or under a blanket of inert gas (e.g., argon stream).

-

Minimize Exposure: Only unseal the container when it has fully warmed to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Use Clean Equipment: Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze degradation.

-

Solution Stability: Prepare solutions fresh for use. Boronic acids are generally less stable in solution than as dry solids. If a stock solution must be stored, it should be kept under an inert atmosphere and refrigerated.

Section 3: Experimental Workflow for Stability Assessment

To ensure the quality of this compound, particularly for long-term storage or before use in a critical reaction, its stability can be assessed experimentally. A typical workflow involves a forced degradation study.

Forced Degradation Study Protocol

A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and assess its intrinsic stability.

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Methodology:

-

Initial Characterization:

-

Obtain a high-resolution ¹H NMR spectrum of the pristine material to confirm its identity and initial purity.

-

Develop a stability-indicating HPLC or UPLC method capable of separating the parent compound from potential impurities. A typical starting point would be a reverse-phase C18 column with a water/acetonitrile gradient containing a small amount of formic acid or trifluoroacetic acid. .

-

-

Stress Conditions:

-

Acidic: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.

-

Basic: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours.

-

Oxidative: Dissolve the compound in a solution of 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Store the solid material at 80 °C for 7 days.

-

Photolytic: Expose the solid material to a high-intensity UV lamp for 24 hours.

-

-

Analysis:

-

After the stress period, neutralize the acidic and basic samples.

-

Analyze all samples by the developed HPLC/UPLC method.

-

Compare the chromatograms to a control sample (stored under ideal conditions).

-

Identify and quantify any significant degradation products. Mass spectrometry (LC-MS) can be used to identify the molecular weights of the new peaks.

-

Figure 2: Experimental workflow for a forced degradation study.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to its purity. Understanding and mitigating the primary degradation pathways—boroxine formation, oxidation, and protodeboronation—is crucial for achieving reliable and reproducible results in the laboratory. By adhering to strict storage protocols, including refrigeration under an inert atmosphere and protection from light and moisture, researchers can significantly extend the shelf-life and preserve the integrity of this important reagent. For critical applications, implementing a systematic stability assessment protocol provides the ultimate assurance of quality and performance.

Electrophilic Borylation of Substituted Phenyl Rings: A Technical Guide for Advanced Synthesis

Abstract

The introduction of a boryl functional group onto a phenyl ring via electrophilic aromatic substitution (SEAr) represents a powerful and increasingly utilized strategy in modern organic synthesis. This guide provides an in-depth technical exploration of electrophilic borylation, tailored for researchers, scientists, and professionals in drug development. We will dissect the core mechanistic principles, survey the diverse landscape of borylating agents, and critically analyze the profound influence of substituents on reactivity and regioselectivity. By integrating field-proven insights with established protocols, this document aims to serve as a comprehensive resource for the rational design and execution of electrophilic borylation reactions, ultimately empowering the synthesis of valuable organoboron compounds for pharmaceutical and materials science applications.

Introduction: The Strategic Value of Arylboronates

Arylboronic acids and their corresponding esters are cornerstones of contemporary organic chemistry, primarily due to their remarkable versatility as building blocks in cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, stands as a testament to the synthetic power of arylboronates, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] This has profound implications in drug discovery, where the rapid assembly of complex molecular scaffolds is paramount. Boronic acids themselves have emerged as important pharmacophores, with several FDA-approved drugs, such as bortezomib and ixazomib, featuring this functional group for the treatment of multiple myeloma.[1][2]

Traditionally, arylboronates were synthesized through the reaction of organometallic reagents (e.g., Grignard or organolithium compounds) with borate esters. While effective, these methods often suffer from limited functional group compatibility and require harsh reaction conditions.[3] The advent of direct C-H borylation techniques, particularly electrophilic borylation, offers a more atom-economical and functional group-tolerant alternative, allowing for the direct conversion of C-H bonds into C-B bonds.[4]

Mechanistic Foundations: The Electrophilic Aromatic Substitution (SEAr) Pathway

Electrophilic borylation of a substituted phenyl ring proceeds via the classical SEAr mechanism. The fundamental steps involve the attack of the electron-rich aromatic π-system on an electrophilic boron species, leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. Subsequent deprotonation by a base regenerates the aromaticity of the ring and yields the desired arylboron compound.

The regiochemical outcome of this substitution is dictated by the electronic and steric properties of the substituents already present on the phenyl ring.[5][6] Understanding these substituent effects is crucial for predicting and controlling the selectivity of the borylation reaction.

The Nature of the Boron Electrophile

The success of an electrophilic borylation reaction hinges on the generation of a sufficiently potent boron electrophile. Simple boranes like BH3 are not electrophilic enough to react with unactivated arenes. Consequently, a variety of strategies have been developed to enhance the electrophilicity of the boron center.

-

Boron Trihalides: Boron trihalides (BCl3, BBr3, BI3) are potent Lewis acids and can act as strong electrophiles.[7] Their reactivity can be further enhanced by the addition of a Lewis acid co-catalyst, such as AlCl3, which facilitates the generation of a more reactive boron electrophile.[8]

-

Borenium Cations: Borenium cations, [R2B]+, represent a highly electrophilic class of boron species. These can be generated in situ from neutral precursors through hydride abstraction or halide abstraction.[9] Main group catalyzed arene borylation often proceeds through the formation of borenium cations.[10]

-

Transition Metal-Catalyzed Systems: While often categorized separately, certain transition metal-catalyzed borylation reactions, particularly those involving iridium, can be considered to have significant electrophilic character.[11][12] The active iridium catalyst can be viewed as a carrier of an electrophilic boryl group.

The Role of the Base

The deprotonation of the Wheland intermediate is a critical step in regenerating the aromatic system. The choice of base can influence the overall reaction rate and, in some cases, the product distribution. Both exogenous Brønsted bases and the counter-ion of the boron electrophile can fulfill this role.[8][10]

The Influence of Substituents: Directing Effects and Reactivity

Substituents on the phenyl ring profoundly impact both the rate of reaction (reactivity) and the position of borylation (regioselectivity).[5][13][14] These effects are a combination of inductive and resonance interactions.

Activating and Deactivating Groups

-

Activating Groups: Electron-donating groups (EDGs) increase the nucleophilicity of the aromatic ring, thereby accelerating the rate of electrophilic attack.[6][13] These groups stabilize the positive charge of the Wheland intermediate through resonance or inductive effects.[13] Examples include:

-

Strongly activating: -OH, -OR, -NH2, -NR2

-

Moderately activating: -O(CO)R, -NH(CO)R

-

Weakly activating: -R (alkyl groups)

-

-

Deactivating Groups: Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring, making it less nucleophilic and slowing down the reaction.[13][14] These groups destabilize the Wheland intermediate.[13] Examples include:

-

Strongly deactivating: -NO2, -NR3+, -CF3, -CCl3

-

Moderately deactivating: -CN, -SO3H, -CO2H, -CO2R, -CHO, -COR

-

Weakly deactivating: -F, -Cl, -Br, -I (halogens are an interesting case as they are deactivating due to their inductive effect but are ortho, para-directing due to resonance).

-

Regioselectivity: Ortho, Para vs. Meta Directors

-

Ortho, Para Directors: Activating groups and halogens direct the incoming electrophile to the ortho and para positions. This is because the positive charge of the Wheland intermediate can be delocalized onto the heteroatom of the substituent through resonance, providing additional stabilization.[13]

-

Meta Directors: Deactivating groups (with the exception of halogens) direct the incoming electrophile to the meta position.[14] Attack at the ortho or para positions would place the positive charge of the Wheland intermediate adjacent to the electron-withdrawing group, which is highly destabilizing.[14]

Steric Effects

In addition to electronic effects, steric hindrance plays a significant role in determining the regiochemical outcome, particularly in transition metal-catalyzed systems.[15][16] For instance, iridium-catalyzed C-H borylation is highly sensitive to steric bulk, often favoring borylation at the least hindered C-H bond.[17][18] This can lead to a preference for meta or para substitution even with ortho, para-directing groups if the ortho positions are sterically encumbered.

Below is a diagram illustrating the general principles of substituent effects on the regioselectivity of electrophilic borylation.

Caption: Substituent effects on regioselectivity.

Borylating Agents and Reaction Systems

A diverse array of borylating agents and reaction conditions have been developed to effect the electrophilic borylation of substituted phenyl rings. The choice of reagent and catalyst system is critical and depends on the electronic nature of the substrate and the desired regioselectivity.

Transition Metal-Free Systems

-

Boron Trihalides with Lewis Acids: The combination of BCl3 and AlCl3 is effective for the borylation of both electron-rich and electron-deficient arenes.[7] This system generates a highly electrophilic boron species capable of reacting with a wide range of substrates.

-

Borenium Catalysis: Main group Lewis acids can be used to generate electrophilic borenium cations from hydroborane precursors.[10] These systems have shown promise for the catalytic electrophilic borylation of arenes.[4]

Iridium-Catalyzed Borylation

Iridium-catalyzed C-H borylation is a powerful and widely used method for the synthesis of arylboronates.[11][12] While the mechanism is complex and involves oxidative addition of the C-H bond to the iridium center, the regioselectivity is often governed by steric factors, providing a complementary approach to electronically controlled electrophilic substitutions.[15][17] This method is particularly useful for achieving meta and para selectivity.[19]

Other Transition Metal Systems

While iridium catalysts are prevalent, other transition metals such as rhodium and palladium have also been employed in C-H borylation reactions.[11][20] Nickel-catalyzed borylations are also gaining prominence as a more economical alternative.[21]

Experimental Protocols: A Practical Guide

General Considerations

-

Solvent: Anhydrous, non-coordinating solvents such as hexane, cyclohexane, or dichloromethane are typically used to avoid reaction with the electrophilic boron species.

-

Atmosphere: Reactions are generally performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of catalysts and reagents by moisture and oxygen.

-

Borylating Agent: Bis(pinacolato)diboron (B2pin2) is a commonly used, stable, and commercially available boron source.[11]

-

Work-up: The reaction mixture is typically quenched, and the product is purified by column chromatography.

Representative Protocol: Iridium-Catalyzed Borylation of an Anisole Derivative

This protocol describes the iridium-catalyzed borylation of 4-methylanisole, a moderately activated phenyl ring, to illustrate the general procedure.

Materials:

-

4-methylanisole

-

Bis(pinacolato)diboron (B2pin2)

-

[Ir(cod)OMe]2 (cod = 1,5-cyclooctadiene)

-

4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Anhydrous cyclohexane

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add [Ir(cod)OMe]2 (1.5 mol%) and dtbpy (3.0 mol%).

-

Add anhydrous cyclohexane (2 mL) and stir for 10 minutes at room temperature.

-

Add B2pin2 (1.2 equivalents) and 4-methylanisole (1.0 equivalent).

-

Seal the tube and heat the reaction mixture at 80 °C for 16 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired arylboronate ester.

The following diagram outlines the key steps in a typical iridium-catalyzed borylation workflow.

Caption: Iridium-catalyzed borylation workflow.

Applications in Drug Development

The products of electrophilic borylation, arylboronic acids and esters, are invaluable intermediates in the synthesis of pharmaceutical agents.[2]

Suzuki-Miyaura Cross-Coupling

The primary application of arylboronates is in the Suzuki-Miyaura cross-coupling reaction, which is widely used to construct the carbon skeleton of drug candidates.[1] This reaction allows for the efficient formation of biaryl and heteroaryl structures, which are common motifs in many approved drugs.

Boron-Containing Drugs

As previously mentioned, the boronic acid functional group itself is a key component of several anticancer drugs.[2] Electrophilic borylation provides a direct route to introduce this pharmacophore into complex molecules. The unique ability of boronic acids to form reversible covalent bonds with diols is central to their biological activity, often targeting the active site of enzymes like the proteasome.[1]

Prodrug Strategies